molecular formula C18H14BrN3O2 B2809719 Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate CAS No. 109321-96-2

Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate

Cat. No. B2809719
M. Wt: 384.233
InChI Key: OFIDORUTRSFBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is a chemical compound with the molecular formula C18H14BrN3O2 . It is a derivative of 6H-indolo[2,3-b]quinoxaline, a class of compounds known for their wide range of biological properties .


Synthesis Analysis

The synthesis of similar 6H-indolo[2,3-b]quinoxaline derivatives has been reported in the literature . These compounds are synthesized through a multi-step protocol starting from isatin or 5-fluoroisatin . The synthesis involves reactions with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone .


Molecular Structure Analysis

The molecular structure of Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is characterized by its molecular formula C18H14BrN3O2 . The compound’s structure includes a 6H-indolo[2,3-b]quinoxaline skeleton, which is a key feature of its class .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate and similar compounds typically involve multi-step protocols starting from isatin or 5-fluoroisatin . These reactions include the use of propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone .

Scientific Research Applications

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance the regioselective synthesis of 6H-indolo[2,3-b]quinoxalines through the condensation of isatin with o-phenylenediamine. This method also facilitates the synthesis of Ethyl indolo[2,3-b]quinoxaline-6-acetate, demonstrating an efficient approach to preparing these compounds with potential for further functionalization (E. Ashry, E. Ramadan, H. Hamid, & M. Hagar, 2005) here.

Potential Biological Activities

The synthesis and characterization of novel 6H-indolo[2,3-b]quinoxaline derivatives have shown that these compounds exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This highlights their significance in the development of new therapeutic agents (S. Padmini, Narayana M Babu, & Madhavan, 2015) here.

Mechanistic Insights and Synthetic Routes

Research into the mechanisms of cyclization of indolo oxime ethers has provided valuable insights into the synthesis of related quinoxaline derivatives, emphasizing the role of the ester moiety in these processes. This work aids in understanding the complex chemistry underlying the formation of these compounds (Kylie A. Clayton, D. Black, & J. Harper, 2007) here.

Antimicrobial and Antiviral Potential

Some quinoxaline derivatives, related to Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate, have been synthesized and evaluated for their antimicrobial and antiviral activities, demonstrating significant potential as bioactive molecules. This includes work on their synthesis, characterization, and biological evaluation, offering insights into their utility in combating microbial and viral infections (Heba S. A. Elzahabi, 2017) here.

Future Directions

Given the wide range of biological properties exhibited by 6H-indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on synthesizing new derivatives and evaluating their potential applications in medicine and other fields .

properties

IUPAC Name

ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2/c1-2-24-16(23)10-22-15-8-7-11(19)9-12(15)17-18(22)21-14-6-4-3-5-13(14)20-17/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIDORUTRSFBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.